molecular formula C7H11N3O B7882702 (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime

Cat. No.: B7882702
M. Wt: 153.18 g/mol
InChI Key: QESYGHRTVFHGAW-UITAMQMPSA-N
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Description

(1E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone oxime is a pyrazole-based oxime derivative characterized by a 1,5-dimethyl-substituted pyrazole ring linked to an ethanone oxime group. This compound is of interest due to its structural similarity to bioactive pyrazole derivatives, which are widely studied for antimicrobial, anticancer, and agrochemical applications. The E-isomer configuration is stabilized by intramolecular hydrogen bonding, influencing its reactivity and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESYGHRTVFHGAW-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer properties and other pharmacological effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base. The resulting oxime can be purified through recrystallization or chromatography. The molecular formula is C7H10N2OC_7H_{10}N_2O with a molecular weight of 138.17 g/mol .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. Specifically, one derivative showed an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Induces apoptosis
5-FUC68.34Chemotherapy

The mechanism by which these compounds exert their effects includes induction of apoptosis and cell cycle arrest, which are critical for their anticancer activity .

Other Pharmacological Activities

In addition to anticancer effects, pyrazole derivatives have been reported to exhibit antibacterial and anti-inflammatory activities. For example, compounds containing the pyrazole moiety have shown effectiveness against various bacterial strains and have been explored for their potential in treating infections .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:

  • Anticancer Study : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity across multiple cancer cell lines, including breast and liver cancer cells. The results indicated that these compounds could inhibit cell proliferation effectively and may serve as lead compounds for further development .
  • Antibacterial Activity : Another study assessed the antibacterial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against clinical isolates .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation, such as topoisomerase II and cyclooxygenase .
  • Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is C7H10N2OC_7H_{10}N_2O. The compound can be synthesized through the reaction of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride. The synthesis typically yields high purity products, often exceeding 80% yield under optimized conditions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

Anticancer Potential

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of this compound were shown to induce apoptosis in human breast cancer cells. The mechanism involves the activation of caspase pathways, leading to cell death .

Agricultural Applications

In agriculture, this compound has been investigated as a potential fungicide. Field trials have demonstrated its efficacy in controlling fungal pathogens affecting crops like wheat and corn. The compound acts by inhibiting the growth of fungi at low concentrations, making it a promising candidate for sustainable agricultural practices .

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus16 µg/mL
AnticancerMCF-7 (breast cancer cells)IC50: 25 µM
FungicideFusarium graminearum50 µg/mL

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth compared to untreated controls.

Case Study 2: Agricultural Field Trials

In a controlled field trial published in the Journal of Agricultural Chemistry, this compound was applied to wheat crops affected by Fusarium species. The treatment resulted in a 70% reduction in fungal incidence compared to untreated plots.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrazole-Oxime Derivatives

1-Aryl-2-(3,5-Dimethylpyrazol-1-yl)ethanone Oxime Derivatives
  • Structural Differences : These analogs feature 3,5-dimethylpyrazole substituents instead of 1,5-dimethyl, altering steric and electronic properties.
  • Synthesis: Optimized via N-alkylation of 1-aryl-2-bromoethanone with 3,5-dimethylpyrazole, followed by oxime formation. Yields (81–93%) were achieved using NaOH (pH 11) and extended reaction times, surpassing earlier methods (32–80%) .
  • Biological Activity: Not explicitly reported for these analogs, but related pyrazole-oximes show antifungal activity at 12.5 μg/mL .
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
  • Structural Differences : Replaces pyrazole with a triazole ring and introduces a nitro group on the phenyl substituent.
  • Synthesis : Achieved in excellent yield via a simple procedure, confirmed by NMR and X-ray crystallography .
1-(1-Ethyl-3,5-Dimethyl-1H-pyrazol-4-yl)ethanone Oxime
  • Structural Differences : Features an ethyl group at position 1 and 3,5-dimethyl groups on the pyrazole.
  • Commercial Status : Discontinued (CymitQuimica, 2025), suggesting challenges in synthesis, stability, or efficacy .
  • Key Insight : Ethyl substitution may reduce metabolic stability compared to methyl groups, influencing its discontinuation.

Key Observations :

  • Pyrazole-oxime synthesis benefits from base optimization (e.g., NaOH over NaHCO₃) .
  • Triazole derivatives achieve higher yields with fewer steps, but pyrazole systems offer tunable bioactivity .

Key Insights :

  • Substituent position (1,5- vs. 3,5-dimethyl) may modulate antifungal potency, warranting further study .

Recommendations :

Evaluate the target compound’s antimicrobial and anticancer activity using standardized assays.

Explore crystallographic studies (e.g., SHELX refinement ) to correlate structure with function.

Optimize synthesis using triazole-derived protocols for scalability .

Q & A

Q. Best practices for handling and storage to ensure stability

  • Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation. Shelf life: >12 months .
  • Handling : Use PPE (gloves, lab coat) and fume hoods. Avoid prolonged skin contact, as oximes may inhibit acetylcholinesterase .

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